molecular formula C10H14NO3P B2828037 Phenoxy(pyrrolidin-2-yl)phosphinic acid CAS No. 99305-82-5

Phenoxy(pyrrolidin-2-yl)phosphinic acid

Cat. No.: B2828037
CAS No.: 99305-82-5
M. Wt: 227.2
InChI Key: ZJSSCIORWSJOFW-UHFFFAOYSA-N
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Description

Phenoxy(pyrrolidin-2-yl)phosphinic acid is an organophosphorus compound with the molecular formula C10H14NO3P. It is known for its unique structure, which includes a phenoxy group attached to a pyrrolidin-2-yl ring via a phosphinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxy(pyrrolidin-2-yl)phosphinic acid typically involves the reaction of phenol with pyrrolidine and a phosphinic acid derivative. One common method includes the condensation of phenol with pyrrolidine-2-phosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenoxy(pyrrolidin-2-yl)phosphinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phenoxy derivatives .

Scientific Research Applications

Phenoxy(pyrrolidin-2-yl)phosphinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenoxy(pyrrolidin-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Phenoxy(pyrrolidin-2-yl)phosphinic acid is unique due to the presence of both the phenoxy and pyrrolidin-2-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .

Properties

IUPAC Name

phenoxy(pyrrolidin-2-yl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO3P/c12-15(13,10-7-4-8-11-10)14-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSSCIORWSJOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)P(=O)(O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99305-82-5
Record name Phenoxy(pyrrolidin-2-yl)phosphinic acid
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